1,2-Diethoxy-4-nitrobenzene
Overview
Description
1,2-Diethoxy-4-nitrobenzene, also known as 4-Nitroveratrole, is a chemical compound with the molecular formula (CH3O)2C6H3NO2 . It has a molecular weight of 183.16 .
Molecular Structure Analysis
The molecular structure of 1,2-Diethoxy-4-nitrobenzene consists of a benzene ring with two methoxy groups (OCH3) attached at the 1 and 2 positions, and a nitro group (NO2) attached at the 4 position .Physical And Chemical Properties Analysis
1,2-Diethoxy-4-nitrobenzene has a boiling point of 230 °C at 17 mmHg and a melting point of 95-98 °C .Scientific Research Applications
Antibacterial Applications A study by Halim et al. (2012) synthesized a series of bisthiourea ligands, including derivatives of 1,2-diethoxy-4-nitrobenzene. These compounds were tested for their antibacterial activity against both Gram-positive and Gram-negative bacteria. The efficacy of these compounds against Gram-positive bacteria was notably higher, indicating potential applications in antibacterial treatments (Halim, Kassim, Fadzil, & Yamin, 2012).
Catalysis and Environmental Applications Brillas et al. (2004) explored the catalytic effect of various metals and UVA light on the electrochemical degradation of nitrobenzene, a related compound to 1,2-diethoxy-4-nitrobenzene. This study offers insights into potential environmental applications, particularly in water treatment and pollution control (Brillas, Baños, Camps, Arias, Cabot, Garrido, & Rodríguez, 2004).
Kinetic Studies in Chemical Synthesis Wang and Rajendran (2007) conducted a kinetic study on the ethoxylation of p-chloronitrobenzene using phase-transfer catalysts and ultrasound irradiation. This research provides valuable data on reaction kinetics and methodology, which can be applicable in the synthesis of 1,2-diethoxy-4-nitrobenzene and similar compounds (Wang & Rajendran, 2007).
Electrochemical Studies The electrochemical reduction of nitrobenzene and related compounds has been studied by Silvester et al. (2006). This research provides insights into the electrochemical behaviors of such compounds, which can be crucial for developing new electrochemical sensors or synthesis methods (Silvester, Wain, Aldous, Hardacre, & Compton, 2006).
- ro aromatic ethers, including 1,2-diethoxy-4-nitrobenzene, highlighting the role of ultrasound in enhancing reaction rates and efficiency (Harikumar & Rajendran, 2014).
Environmental Degradation Mantha et al. (2001) focused on the reduction of nitrobenzene, closely related to 1,2-diethoxy-4-nitrobenzene, in synthetic wastewater using zerovalent iron. This study is significant for environmental applications, particularly in the treatment and reduction of nitrobenzene pollutants in industrial wastewater (Mantha, Taylor, Biswas, & Bewtra, 2001).
Synthesis of Related Compounds Jian (2000) studied the synthesis of 4-methoxyphenol, which involves the production and transformation of 4-methoxy-1-nitrobenzene, a compound structurally similar to 1,2-diethoxy-4-nitrobenzene. This research offers insights into the synthetic pathways and conditions for related compounds (Jian, 2000).
Catalysis in Organic Synthesis Wang and Li (2016) demonstrated the use of nitrosobenzenes, including derivatives similar to 1,2-diethoxy-4-nitrobenzene, in the synthesis of 1H-indazoles via rhodium and copper-catalyzed C-H activation. This highlights the potential role of such compounds in facilitating complex organic synthesis (Wang & Li, 2016).
Safety And Hazards
While specific safety and hazard information for 1,2-Diethoxy-4-nitrobenzene was not found in the web search results, it’s important to handle all chemical substances with appropriate safety measures. This includes wearing suitable protective equipment, preventing dust dispersion, and washing hands and face thoroughly after handling .
properties
IUPAC Name |
1,2-diethoxy-4-nitrobenzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO4/c1-3-14-9-6-5-8(11(12)13)7-10(9)15-4-2/h5-7H,3-4H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DTYUTSMRCQYVNW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1)[N+](=O)[O-])OCC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30537576 | |
Record name | 1,2-Diethoxy-4-nitrobenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30537576 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
211.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1,2-Diethoxy-4-nitrobenzene | |
CAS RN |
4992-63-6 | |
Record name | 1,2-Diethoxy-4-nitrobenzene | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=4992-63-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1,2-Diethoxy-4-nitrobenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30537576 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Benzene, 1,2-diethoxy-4-nitro | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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